molecular formula C23H19N3O6 B15014833 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B15014833
M. Wt: 433.4 g/mol
InChI Key: LAIFUSXRNYADPN-ZVHZXABRSA-N
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Description

4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2-(2-METHYLPHENOXY)ACETIC ACID: This can be synthesized by reacting 2-methylphenol with chloroacetic acid in the presence of a base.

    Formation of 2-(2-METHYLPHENOXY)ACETAMIDE: The acid is then converted to its amide form using ammonia or an amine.

    Synthesis of the IMINO Intermediate: The amide is reacted with formaldehyde and aniline to form the imino intermediate.

    Coupling with 4-NITROBENZOIC ACID: Finally, the imino intermediate is coupled with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings and amide linkages can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate

Uniqueness

4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H19N3O6/c1-16-4-2-3-5-21(16)31-15-22(27)25-24-14-17-6-12-20(13-7-17)32-23(28)18-8-10-19(11-9-18)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

LAIFUSXRNYADPN-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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